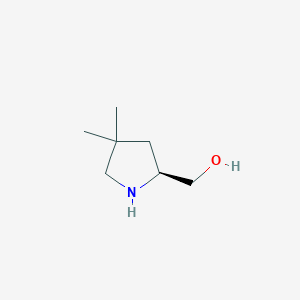

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Description

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol . Its CAS number is 212890-85-2, distinguishing it from the racemic or other stereoisomeric forms (e.g., CAS 1073283-04-1 for the non-specified enantiomer) . The compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position. It is typically stored as a solution (e.g., 10 mM in methanol) at 2–8°C to maintain stability .

This compound is primarily used in enantioselective synthesis and pharmaceutical research due to its chiral center and structural rigidity. Its synthesis often involves copper-catalyzed intramolecular alkene reactions, achieving high enantiomeric excess (e.g., 97% ee) .

Properties

IUPAC Name |

[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIQDHXAMYMRRC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-4,4-dimethylpyrrolidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane (DCM).

Reduction: LiAlH4 or NaBH4 in THF or diethyl ether.

Substitution: Tosyl chloride (TsCl) in pyridine for conversion to tosylate, followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

Oxidation: (S)-4,4-Dimethylpyrrolidin-2-one.

Reduction: (S)-4,4-Dimethylpyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Role as a Chiral Building Block:

DMPM serves as an important chiral building block in the synthesis of pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of drugs. For instance, it can be used in the synthesis of various pharmacologically active compounds by acting as a precursor or intermediate in multi-step synthetic pathways.

Potential Therapeutic Applications:

Research indicates that DMPM may exhibit biological activities that could be harnessed for therapeutic purposes. Studies have explored its interaction with various biological targets, suggesting potential use in treating conditions such as neurological disorders and pain management due to its ability to cross the blood-brain barrier (BBB) effectively .

Organic Synthesis

Catalytic Applications:

DMPM has been utilized as a ligand in asymmetric synthesis, particularly in catalytic reactions where it enhances enantioselectivity. Its ability to form stable complexes with metal catalysts makes it a valuable component in the development of new synthetic methodologies.

Reactivity and Functionalization:

The hydroxymethyl group in DMPM can undergo various chemical transformations, including oxidation and substitution reactions. This reactivity allows for the functionalization of the compound to create more complex structures that are useful in material science and drug development.

Material Science

Polymer Chemistry:

DMPM can be incorporated into polymer matrices to modify their properties. Its presence can enhance the mechanical strength and thermal stability of polymers, making them suitable for advanced applications such as coatings and composites .

Nanomaterials:

Recent studies have investigated the use of DMPM in the synthesis of nanomaterials. Its unique properties can influence the formation and stabilization of nanoparticles, which are essential for applications in electronics and catalysis .

Case Studies

| Study | Description | Findings |

|---|---|---|

| Synthesis of Enantiopure Drugs | Investigated the use of DMPM as a chiral auxiliary in drug synthesis | Successfully synthesized several enantiopure compounds with high yields and selectivity |

| Biological Activity Assessment | Evaluated DMPM's interaction with neurotransmitter receptors | Found potential modulatory effects on serotonin receptors, indicating possible antidepressant properties |

| Polymer Modification Study | Explored the incorporation of DMPM into polymer systems | Demonstrated improved mechanical properties and thermal stability in modified polymers |

Mechanism of Action

The mechanism of action of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction . The molecular targets and pathways involved vary based on the specific reactions and catalysts used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol

The R-enantiomer (CAS 1610034-33-7) shares the same molecular formula and weight as the S-enantiomer but exhibits opposite optical activity . While both enantiomers are used in chiral synthesis, their biological activities may differ significantly due to stereospecific interactions.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 212890-85-2 | 1610034-33-7 |

| Specific Rotation | −19.3° (c=1.0, CHCl₃) | Not reported |

| Storage Conditions | 2–8°C | −80°C (6 months) |

| Purity | >97% | >97% |

Fluorinated Analog: (S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol

This derivative (CAS 1408057-44-2) replaces the methyl groups with fluorine atoms and introduces a methyl group at the 1-position. The molecular formula is C₆H₁₁F₂NO (MW: 151.15 g/mol) . Fluorination enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry. However, the compound is more hazardous, with flammability (H226) and corrosivity (H314) risks .

Pyridine-Based Analog: (4,5-Dimethoxy-pyridin-2-yl)-methanol

This compound (CAS 62885-49-8) features a pyridine ring with methoxy substituents (C₈H₁₁NO₃, MW: 169.18 g/mol) . It has a higher boiling point (289.7°C) and density (1.2 g/cm³), reflecting stronger intermolecular forces .

Aromatic Derivative: [(S)-1-(4-Amino-phenyl)-pyrrolidin-2-yl]-methanol

This compound (CAS 132041-37-3) incorporates a 4-aminophenyl group (C₁₁H₁₆N₂O, MW: 192.26 g/mol) . The aromatic amine enhances hydrogen-bonding capacity and solubility in polar solvents.

Key Research Findings

Synthesis Efficiency: The S-enantiomer of (4,4-Dimethylpyrrolidin-2-yl)methanol was synthesized with 73% yield and 97% ee via copper-catalyzed enantioselective reactions .

Stability: Methanol is a stable solvent for preserving related compounds, with recoveries >70% after 82 days .

Safety : Fluorinated analogs require stringent handling due to flammability and toxicity risks, whereas dimethylpyrrolidine derivatives are less hazardous .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-(4,4-dimethylpyrrolidin-2-yl)methanol, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, a copper-catalyzed intramolecular alkene functionalization can yield enantiomerically enriched pyrrolidine derivatives. Enantiomeric excess (ee) is determined using chiral HPLC with columns like Chiralpak AD-RH under optimized mobile-phase conditions (e.g., 40% H₂O/CH₃CN at 0.75 mL/min) . Key steps include monitoring reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR and verifying stereochemistry with optical rotation measurements ([α]D values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl₃ or DMSO-d₆ identify structural features (e.g., δ 3.58–3.80 ppm for methine protons, δ 65–145 ppm for carbons in pyrrolidine rings) .

- IR : Peaks at ~3500 cm⁻¹ (O–H stretch) and 2960–2870 cm⁻¹ (C–H stretches) confirm functional groups .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 412.2517 for a structurally related compound) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. Hydrogen atoms are positioned geometrically and refined with riding constraints. Crystallographic parameters (e.g., R1, wR2) should meet IUCr standards .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during scale-up synthesis, and what pitfalls arise in process validation?

- Methodological Answer : Enantioselective catalysis (e.g., chiral Cu or Rh complexes) minimizes racemization. Process pitfalls include:

- Temperature sensitivity : Elevated temperatures during workup may degrade stereochemical integrity.

- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) improve catalyst stability.

- Validation : Cross-validate ee using orthogonal methods (HPLC, NMR with chiral shift reagents) to detect batch-to-batch variability .

Q. What mechanistic insights explain the stereochemical outcomes of copper-catalyzed reactions involving this compound?

- Methodological Answer : DFT calculations and kinetic studies reveal that Cu(I) intermediates stabilize transition states via η²-coordination with the alkene. Steric effects from 4,4-dimethyl groups on the pyrrolidine ring enforce a chair-like transition state, favoring the (S)-enantiomer. Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) can track regioselectivity .

Q. How do structural modifications (e.g., substituent changes on the pyrrolidine ring) affect biological activity?

- Methodological Answer :

- Pharmacophore mapping : Replace the methyl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding.

- SAR studies : Test analogs in vitro (e.g., antimicrobial assays) to correlate substituent polarity (logP) with activity. For example, sulfonyl groups enhance solubility but may reduce membrane permeability .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) predict binding modes to enzymes (e.g., kinases). QM/MM hybrid methods refine electronic interactions, such as hydrogen bonding with active-site residues .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR shifts for similar pyrrolidine derivatives?

- Methodological Answer :

- Solvent effects : Compare shifts in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Paramagnetic impurities : Filter samples through alumina or use chelating agents to remove metal contaminants.

- Referencing : Calibrate spectra using internal standards (e.g., TMS) to eliminate instrument-specific biases .

Q. Why do crystallographic and solution-phase structures show conformational differences?

- Methodological Answer : Crystal packing forces (e.g., hydrogen bonding, π-π stacking) enforce rigid conformations, whereas solution-phase structures adopt dynamic equilibria. Variable-temperature NMR or NOESY experiments can identify solution-state conformers .

Methodological Tables

Table 1 : Key Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Retention Times (min) |

|---|---|---|---|

| Chiralpak AD-RH | 40% H₂O/CH₃CN | 0.75 mL/min | 8.35 (minor), 9.61 (major) |

Table 2 : Optimized Reaction Conditions for Gram-Scale Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Cu(OTf)2 |

| Ligand | Chiral bis(oxazoline) |

| Solvent | Toluene |

| Temperature | 60°C |

| Yield | 73% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.